molecular formula C7H7IN2 B1609244 2-Iodobenzenecarboximidamide CAS No. 885953-16-2

2-Iodobenzenecarboximidamide

Cat. No. B1609244
M. Wt: 246.05 g/mol
InChI Key: JJDNHLNXBCLOOV-UHFFFAOYSA-N
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Description

2-Iodobenzenecarboximidamide , also known as Iodobenzamide (IBZM) or Iolopride , is a pharmaceutical compound used for diagnostic purposes. It acts as a dopamine antagonist and serves as a radioactive tracer in Single Photon Emission Computed Tomography (SPECT) imaging, where the radioactive isotopes used are iodine-123 or iodine-125 .

2.

Synthesis Analysis

2-Iodobenzenecarboximidamide can be synthesized from 2-iodobenzoic acid . The reaction involves the conversion of the carboxylic acid group to an amide group, resulting in the formation of the title compound .

3.

Molecular Structure Analysis

Both 2-iodobenzamide (C7H6INO) and 2-iodo-N-phenylbenzamide (C13H10INO) crystallize with one molecule in the asymmetric unit. In the crystal structure of 2-iodobenzamide , N—H O and hydrogen bonds form two sets of closed rings, generating dimers and tetramers. These combine with C—I (ring) halogen bonds to form sheets of molecules. For 2-iodo-N-phenylbenzamide , N—H O hydrogen bonds form chains along the a-axis direction, while inversion-related C—I (ring) contacts supported by C—H (ring) interactions generate sheets of molecules along the ab diagonal .

5.

properties

IUPAC Name

2-iodobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDNHLNXBCLOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=N)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80411211
Record name 2-iodobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80411211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodobenzenecarboximidamide

CAS RN

885953-16-2
Record name 2-iodobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80411211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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